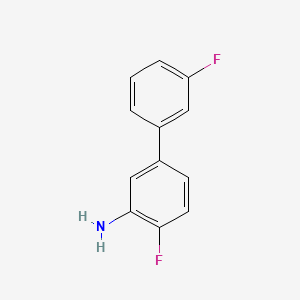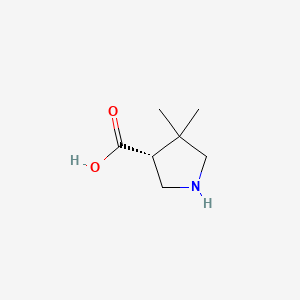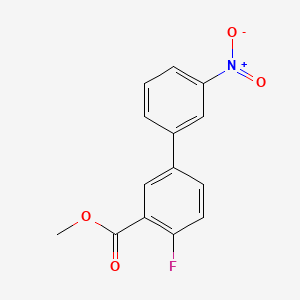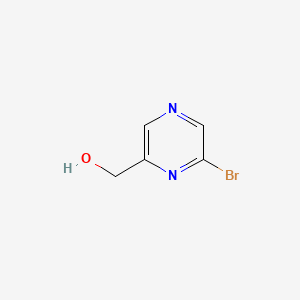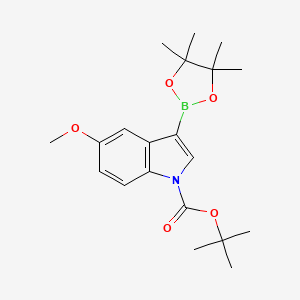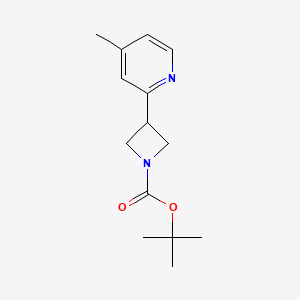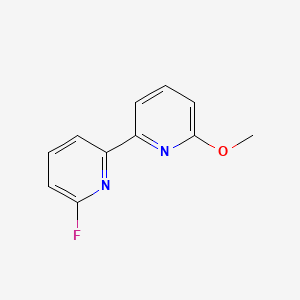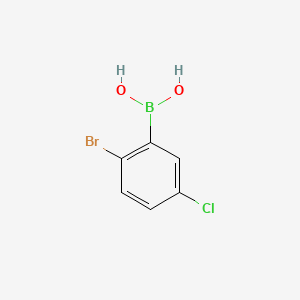
2-Bromo-5-chlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-chlorophenylboronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has a molecular weight of 235.27 . It is a solid substance that is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, it can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts, avoiding the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BBrClO2/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3,10-11H . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For example, it can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts .
Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 363.4±52.0 °C and a predicted density of 1.79±0.1 g/cm3 . It has a pKa value of 7.28±0.58 (Predicted) .
Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reactions
2-Bromo-5-chlorophenylboronic acid is prominently utilized in Suzuki cross-coupling reactions. This process is vital for creating heteroarylpyridine derivatives, which are significant in the development of various chemical compounds. For instance, Parry et al. (2002) demonstrated the synthesis of functionalized pyridylboronic acids, including 2-bromo-5-pyridylboronic acid, which undergoes Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002). Similarly, Ikram et al. (2015) utilized this method to synthesize various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene, demonstrating the Suzuki cross-coupling's utility in creating compounds with potential medicinal applications (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015).
Versatile Synthesis of Fluoropyridines
In another application, Sutherland and Gallagher (2003) developed a method for synthesizing 5-bromo-2-fluoro-3-pyridylboronic acid, which undergoes a Suzuki reaction to produce 3,5-disubstituted 2-fluoropyridines. This showcases the role of this compound in the versatile synthesis of fluoropyridine derivatives (Sutherland & Gallagher, 2003).
Synthesis of Thiophene-Based Derivatives
Rasool et al. (2020) conducted research on the synthesis of thiophene-based derivatives using Suzuki cross-coupling reactions. They successfully synthesized novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid, highlighting the compound's application in synthesizing compounds with spasmolytic effects (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to the palladium (II) complex . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . The presence of a palladium (II) complex is also necessary for the compound to exert its action .
Safety and Hazards
The safety information for “2-Bromo-5-chlorophenylboronic acid” includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2-bromo-5-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJWGKFUCVGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659363 |
Source


|
| Record name | (2-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-18-2 |
Source


|
| Record name | (2-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
